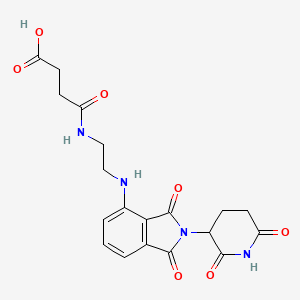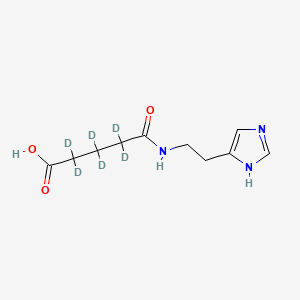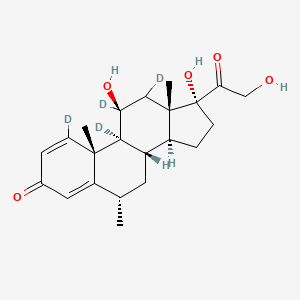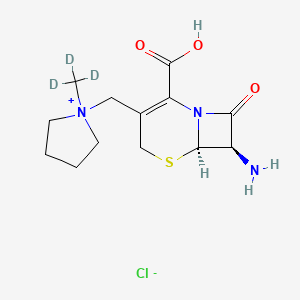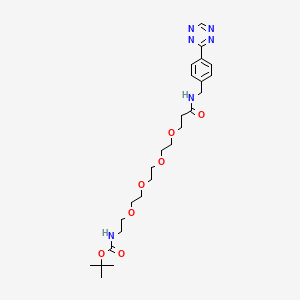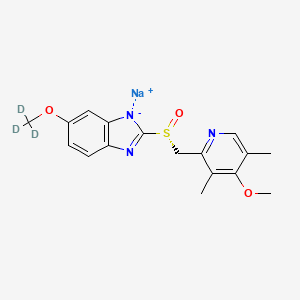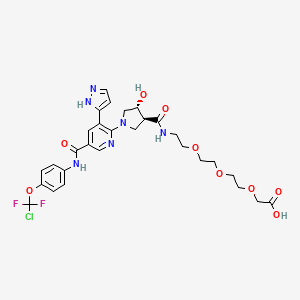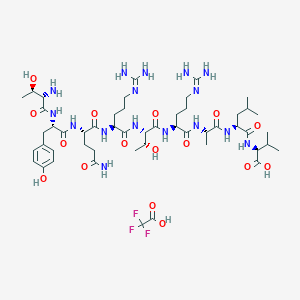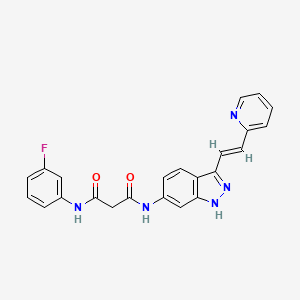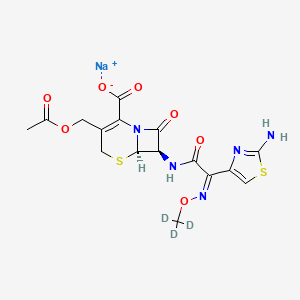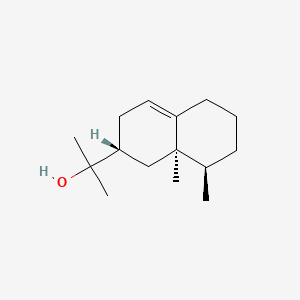
5-epi-Jinkoheremol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-epi-Jinkoheremol is a sesquiterpene compound with potent fungicidal activity. It is derived from plants, specifically from the Apocynaceae family, such as Catharanthus roseus . This compound has shown more potent fungicidal activity compared to validamycin .
Vorbereitungsmethoden
The synthesis of 5-epi-Jinkoheremol involves the conversion of farnesyl pyrophosphate to the sesquiterpene this compound through the action of specific cytochrome P450 enzymes . The synthetic route includes regio- and stereospecific hydroxylation, dealkylation, isomerization, aryl migration, ring opening, and ring forming reactions
Analyse Chemischer Reaktionen
5-epi-Jinkoheremol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives such as debneyol.
Reduction: Specific reduction reactions can be employed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions under certain conditions.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and specific reducing agents for reduction reactions. The major products formed from these reactions include hydroxylated derivatives and other modified sesquiterpenes .
Wissenschaftliche Forschungsanwendungen
5-epi-Jinkoheremol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-epi-Jinkoheremol involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The molecular targets and pathways involved include specific enzymes and proteins in the fungal cell membrane that are essential for maintaining membrane structure and function .
Vergleich Mit ähnlichen Verbindungen
5-epi-Jinkoheremol is unique due to its potent fungicidal activity compared to other similar compounds. Some similar compounds include:
Validamycin: A known antifungal agent, but less potent than this compound.
Debneyol: A hydroxylated derivative of this compound with similar antifungal properties.
These compounds share similar biosynthetic pathways and structural features but differ in their potency and specific applications.
Eigenschaften
Molekularformel |
C15H26O |
|---|---|
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2-[(2R,8R,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h8,11,13,16H,5-7,9-10H2,1-4H3/t11-,13-,15-/m1/s1 |
InChI-Schlüssel |
KEBVXBNFLKYWDP-UXIGCNINSA-N |
Isomerische SMILES |
C[C@@H]1CCCC2=CC[C@H](C[C@]12C)C(C)(C)O |
Kanonische SMILES |
CC1CCCC2=CCC(CC12C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



